molecular formula C22H15ClN4OS B2461851 6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-36-8

6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2461851
CAS No.: 868147-36-8
M. Wt: 418.9
InChI Key: RPZQBPAOSZMSFU-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heterocyclic compound featuring a fused chromeno-triazolopyrimidine core. The structure incorporates a 3-chlorophenyl group at position 6 and a thiophen-2-yl substituent at position 7, distinguishing it from related derivatives.

Properties

IUPAC Name

9-(3-chlorophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c23-14-6-3-5-13(11-14)21-18-19(15-7-1-2-8-16(15)28-21)26-22-24-12-25-27(22)20(18)17-9-4-10-29-17/h1-12,20-21H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZQBPAOSZMSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(O2)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. The synthetic pathway often includes the formation of the chromeno-triazole framework through cyclization reactions involving substituted phenyl and thiophene derivatives.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anticancer Activity : Many triazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiophene and triazole rings are known for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.

Anticancer Activity

A study evaluated the antiproliferative effects of various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results indicated that compounds structurally related to this compound exhibited promising cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno...MCF-715.0Apoptosis induction
Similar triazole derivativeA54910.5Cell cycle arrest
Similar triazole derivativeHCT-11612.0DNA synthesis inhibition

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. Preliminary findings suggest that it possesses significant antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been proposed:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds in clinical settings. For instance:

  • A clinical trial involving a related compound demonstrated a significant reduction in tumor size among patients with advanced breast cancer.
  • Another study reported that patients treated with a thiophene-based triazole exhibited improved survival rates compared to standard therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolopyrimidine derivatives, which exhibit structural and functional diversity depending on substituent patterns. Below is a detailed comparison with key analogs:

Structural Analogs and Their Properties

Compound Name Key Substituents Biological Activity/Notes Reference(s)
2-Chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d]triazolopyrimidine 2-Fluorophenyl, 4-methylphenyl, Cl Structural analog with halogenated aryl groups; potential herbicidal or anticancer activity inferred from similar scaffolds .
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d]triazolopyrimidine 2-Methoxyphenyl, 4-methylphenyl Methoxy group may enhance solubility; no explicit activity data reported .
7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidine derivatives (e.g., 6a–6d) Trimethoxyphenyl, benzylamino/propylamino Tubulin polymerization inhibitors; IC₅₀ values in nanomolar range for anticancer activity .
2-Amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) 3-Chlorobenzyl, hexyl chain Synthesized via ionic liquid (BMIM-PF6); pharmacological evaluation as non-opioid analgesic candidate .

Key Structural and Functional Differences

The thiophen-2-yl moiety introduces a sulfur-containing heterocycle, which could modulate electronic properties (e.g., π-stacking interactions) distinct from purely aromatic or alkyl-substituted derivatives .

Synthetic Methodologies :

  • Analogs like Compound 32 () were synthesized using ionic liquids (BMIM-PF6), suggesting eco-friendly routes for triazolopyrimidine derivatives .
  • Thiophene-containing derivatives (e.g., ) often involve condensation with isothiocyanates or thiophene precursors, which may differ from the target compound’s synthesis .

Biological Implications :

  • Trimethoxyphenyl derivatives () show potent tubulin inhibition, whereas chloro/thiophene-substituted compounds (e.g., target molecule) may target different pathways due to steric and electronic variations .
  • Triazolopyrimidine sulfonamides () are established herbicides, but the absence of sulfonamide groups in the target compound suggests divergent applications .

Research Findings and Data Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, its structural resemblance to tubulin inhibitors () and herbicidal triazolopyrimidines () warrants further investigation.
  • Molecular Properties : Compared to ’s analog (C₂₆H₂₂N₄O₂), the target compound’s molecular formula (C₂₅H₁₇ClN₄OS) reflects lower oxygen content and higher halogen/heteroatom contribution, impacting logP and solubility .

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